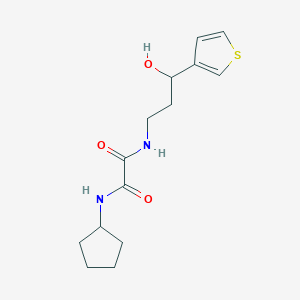

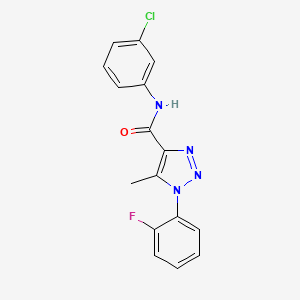

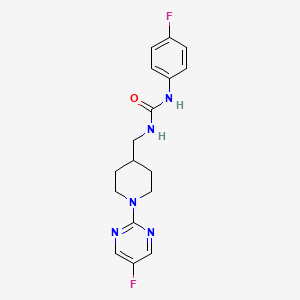

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” is complex, with a cyclopentyl group, a thiophen-3-yl group, and an oxalamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide” would likely involve the thiophene ring, given its reactivity. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Scientific Research Applications

Functionalized Sulfur-Containing Heterocyclic Analogs

A study on sulfur-containing heterocyclic analogs, similar in structure to N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, demonstrated their potential in cancer research. These compounds, including hydroxyl-containing benzo[b]thiophene analogs, were investigated for their antiproliferative activity against laryngeal cancer cells. The study found that the presence of a hydroxyl group significantly contributes to anticancer activity, suggesting a pathway for developing combinational therapies for effective chemotherapy (Haridevamuthu et al., 2023).

Novel Synthetic Approaches

Another research avenue involves the synthesis of di- and mono-oxalamides, highlighting a novel one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers a new avenue for producing various oxalamides, potentially including compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, which could have various pharmacological applications (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions offer another application for creating complex molecules, including those with (hetero)aryl chlorides and amides. Such methodologies could be pivotal for the synthesis or modification of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, enhancing its potential as a pharmaceutical compound by improving its bioavailability or therapeutic efficacy (De, Yin, & Ma, 2017).

Chemical Characterization and Stability

The chemical characterization and stability of similar compounds are crucial for their development as therapeutic agents. A study on ASTA Z 7557, a stable derivative of 4-hydroxy-cyclophosphamide, illustrates the importance of understanding the chemical properties and stability mechanisms for the development of drugs. Such research underscores the relevance of chemical characterization for compounds like N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, potentially guiding its development and application in medicine (Niemeyer et al., 2004).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNXRDWGFZWIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

![5-Prop-2-enoyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2871720.png)

![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)